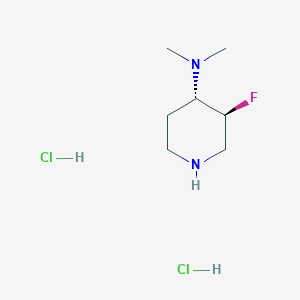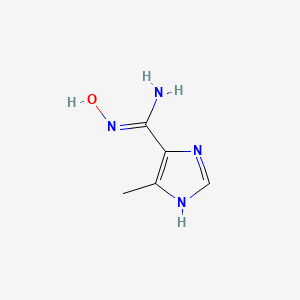![molecular formula C9H12KN2O9P B12827127 potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12827127.png)
potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyuridylic acid potassium salt is a homopolymer of uridine, which is a nucleoside composed of a uracil base attached to a ribose sugar. This compound is often used as a single-stranded RNA model in various biochemical and molecular biology studies. It is particularly useful in studying processes that depend on single-stranded RNA regulation, such as Toll-like receptor regulation .
Métodos De Preparación
Polyuridylic acid potassium salt is typically prepared from uridine diphosphate (UDP) using the enzyme polynucleotide phosphorylase . The reaction conditions involve the enzymatic polymerization of UDP to form the polyuridylic acid chain, which is then converted to its potassium salt form. The compound is usually obtained as a lyophilized powder and is soluble in water, yielding a clear, colorless solution .
Análisis De Reacciones Químicas
Polyuridylic acid potassium salt undergoes various chemical reactions, primarily involving its uridine units. Some common types of reactions include:
Hydrolysis: The compound can be hydrolyzed to release uridine monomers.
Oxidation: The uracil base can undergo oxidation reactions under specific conditions.
Substitution: The ribose sugar can participate in substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Polyuridylic acid potassium salt has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying RNA structure and function.
Biology: It is used to study RNA-dependent processes, such as RNA polymerase activity and specificity.
Industry: It is employed in the production of poly(U)-agarose, which is used to isolate RNA-binding proteins.
Mecanismo De Acción
Polyuridylic acid potassium salt exerts its effects by interacting with specific molecular targets, such as Toll-like receptor 7 (TLR7). When recognized by TLR7, it triggers a signaling cascade that leads to the activation of immune responses. This interaction is crucial for studying the role of single-stranded RNA in immune regulation .
Comparación Con Compuestos Similares
Polyuridylic acid potassium salt is often compared with other homopolymers of nucleotides, such as:
Polyadenylic acid potassium salt: A homopolymer of adenine.
Polycytidylic acid potassium salt: A homopolymer of cytosine.
Polyinosinic acid potassium salt: A homopolymer of inosine.
Each of these compounds has unique properties and applications. For example, polyadenylic acid is used in studies involving poly(A) tails in mRNA, while polycytidylic acid is used in studies of RNA structure and function. Polyuridylic acid potassium salt is unique in its ability to act as an agonist for TLR7, making it particularly valuable in immunological research .
Propiedades
Fórmula molecular |
C9H12KN2O9P |
|---|---|
Peso molecular |
362.27 g/mol |
Nombre IUPAC |
potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
MJGRTUDETNPHEP-IAIGYFSYSA-M |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[K+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


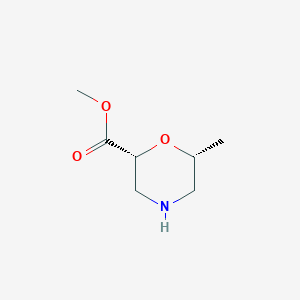
![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)

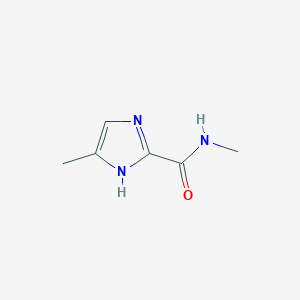

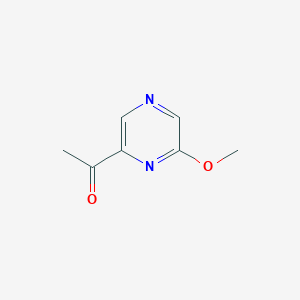


![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)

![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12827111.png)

